molecular formula C12H18N4O3 B5314010 N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide

N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide

Cat. No.: B5314010
M. Wt: 266.30 g/mol
InChI Key: KKJUQCDFXIHVEK-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide is a complex organic compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes an oxazolidine ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide is unique due to its combination of an oxazolidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-3-4-8-5-9(15-14-8)6-16(2)11(17)10-7-19-12(18)13-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,18)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUQCDFXIHVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN(C)C(=O)C2COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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